molecular formula C15H19Cl2NO2S B4735709 (5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride

(5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride

Cat. No. B4735709
M. Wt: 348.3 g/mol
InChI Key: UDWFICZSZCMKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, also known as AEBSF, is a serine protease inhibitor widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. AEBSF is commonly used in the study of proteases, enzymes that break down proteins, and their role in various biological processes.

Mechanism of Action

(5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride works by binding to the active site of serine proteases, preventing them from cleaving their target proteins. It does this by forming a covalent bond with the serine residue in the active site of the protease, thus irreversibly inhibiting its activity.
Biochemical and Physiological Effects:
(5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. Inhibition of these proteases can have various biochemical and physiological effects, depending on the specific protease and its role in the biological process being studied.

Advantages and Limitations for Lab Experiments

One advantage of using (5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride as a serine protease inhibitor is its broad specificity, as it can inhibit a wide range of proteases. This makes it useful in studying the role of proteases in various biological processes. However, one limitation of (5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride is its irreversible inhibition of proteases, which can make it difficult to study the effects of protease activity over time.

Future Directions

Future research on (5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride could focus on its potential use in the treatment of various diseases, such as cancer and inflammation, where proteases play a role. Additionally, further studies could investigate the specificity of (5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride for different types of proteases, as well as its potential interactions with other proteins and molecules in biological systems.

Scientific Research Applications

(5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit proteases in biological samples, such as cell lysates and tissue extracts, to study their role in various biological processes. (5-chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride is also used in the purification of proteins, as it can prevent proteases from degrading the target protein during the purification process.

properties

IUPAC Name

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2S.ClH/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13;/h4-8,17H,3,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWFICZSZCMKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Cl)CNCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.